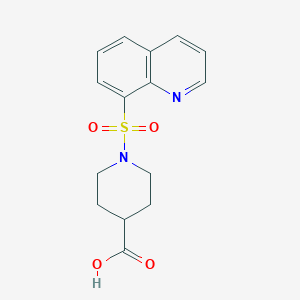

1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C15H16N2O4S . It has a molecular weight of 320.36 . This compound is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, a quinoline moiety, a sulfonyl group, and a carboxylic acid group . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

Piperidines, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.427±0.06 g/cm3 and a predicted boiling point of 570.0±60.0 °C . It should be stored in a dry place at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Agents

A series of compounds utilizing the quinolone core, specifically 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which were modified by introducing various 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties, demonstrated significant antibacterial activity. This includes efficacy against both quinolone-susceptible and multidrug-resistant strains, such as Staphylococcus aureus and Staphylococcus epidermidis, comparing favorably with known antibiotics like ciprofloxacin and vancomycin (Huang et al., 2010).

Antimicrobial Evaluation

Novel fluoroquinolone derivatives, synthesized with the integration of 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) and 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, exhibited promising antimicrobial activities. The compounds were evaluated using the microbroth dilution technique against bacterial and fungal pathogens, including Candida albicans and Cryptococcus neoformans, indicating potential as antimicrobial agents (Srinivasan et al., 2010).

Synthesis and Activity of Antimicrobial Compounds

New antimicrobial compounds, including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their pyrrolidin-1-yl counterparts, were synthesized using ultrasound and microwave irradiation. These compounds showed good antimicrobial activity against a range of bacterial and fungal strains, illustrating the potential of quinoline derivatives in developing new antimicrobial agents (Ashok et al., 2014).

Direcciones Futuras

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new synthesis methods and the discovery of new biological activities of piperidine derivatives, including “1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid”, are important future directions in this field .

Propiedades

IUPAC Name |

1-quinolin-8-ylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-15(19)12-6-9-17(10-7-12)22(20,21)13-5-1-3-11-4-2-8-16-14(11)13/h1-5,8,12H,6-7,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPDGFOSOHNQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

amine hydrochloride](/img/structure/B2868445.png)